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molecular formula C10H8F2O3 B130826 2-Acetoxy-2',4'-difluoroacetophenone CAS No. 122263-03-0

2-Acetoxy-2',4'-difluoroacetophenone

Cat. No. B130826
M. Wt: 214.16 g/mol
InChI Key: OOCYQJABZIZEAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05710154

Procedure details

Add 191 g of 2-chloro-2',4'-difluoroacetophenone (Aldrich Chemical Co.) to a mixture of 246 g of sodium acetate, 3 g of NaI, and 3L of DMF. Stir the mixture at 20° C. for 18 hr. then concentrate it to 1L. Pour the residue into 6L of cold dilute aqueous HCl and extract with EtOAc. Wash the extract with brine, dry it over anhydrous Na2SO4, filter the so-formed mixture, and evaporate the filtrate to leave a residue. Chromatograph the residue on silica gel, eluting with CH2Cl-2-hexane to obtain 198 g of the title compound. ##STR100##
Quantity
191 g
Type
reactant
Reaction Step One
Quantity
246 g
Type
reactant
Reaction Step Two
[Compound]
Name
3L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][C:6]=1[F:12])=[O:4].[C:13]([O-:16])(=[O:15])[CH3:14].[Na+]>[Na+].[I-].CN(C=O)C>[C:13]([O:16][CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][C:6]=1[F:12])=[O:4])(=[O:15])[CH3:14] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
191 g
Type
reactant
Smiles
ClCC(=O)C1=C(C=C(C=C1)F)F
Step Two
Name
Quantity
246 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
3L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
3 g
Type
catalyst
Smiles
[Na+].[I-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
Stir the mixture at 20° C. for 18 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
then concentrate it to 1L
ADDITION
Type
ADDITION
Details
Pour the residue into 6L of cold dilute aqueous HCl
EXTRACTION
Type
EXTRACTION
Details
extract with EtOAc
WASH
Type
WASH
Details
Wash the
EXTRACTION
Type
EXTRACTION
Details
extract with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry it over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filter the so-formed mixture
CUSTOM
Type
CUSTOM
Details
evaporate the filtrate
CUSTOM
Type
CUSTOM
Details
to leave a residue
WASH
Type
WASH
Details
Chromatograph the residue on silica gel, eluting with CH2Cl-2-hexane

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(=O)OCC(=O)C1=C(C=C(C=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 198 g
YIELD: CALCULATEDPERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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